tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
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Description
“tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H29N5O2 . It is a specialty chemical that can be used in the synthesis of various pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a piperidine ring via a methylamino group. Additionally, a cyclopropylamino group is attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has an average mass of 347.455 Da and a monoisotopic mass of 347.232117 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Histamine H4 Receptor Antagonists
Research on 2-aminopyrimidines, including structures similar to tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, has demonstrated their effectiveness as histamine H4 receptor ligands. These compounds have shown potent in vitro activity and potential anti-inflammatory and antinociceptive effects in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound , serves as an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound has been developed, highlighting its significance in the synthesis of anticancer therapeutics targeting dysfunctional signaling pathways (Zhang et al., 2018).
Deoxycytidine Kinase Inhibitors
A practical synthesis of tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, has been described. This synthesis provides an economical pathway to produce compounds for new classes of dCK inhibitors, demonstrating the compound's utility in cancer therapy research (Zhang et al., 2009).
Selective Activation of Ion Channels
Studies on tert-butyl ester compounds have identified specific molecules capable of selectively activating human small-conductance Ca2+-activated K+ channels (SK channels). This selective activation suggests potential therapeutic applications in treating diseases related to ion channel dysfunction (Hougaard et al., 2009).
Antibacterial Agents
Research into fluoronaphthyridines, including compounds with structures similar to tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, has yielded derivatives with significant in vitro and in vivo antibacterial activities. These findings underscore the compound's relevance in developing new antibacterial therapies (Bouzard et al., 1992).
properties
IUPAC Name |
tert-butyl 4-[[6-(cyclopropylamino)pyrimidin-4-yl]-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-7-14(8-10-23)22(4)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVXWGTONGJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate |
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